molecular formula C11H9NO3S B180841 2-(2-Methoxyphenyl)-1,3-thiazole-4-carboxylic acid CAS No. 115299-10-0

2-(2-Methoxyphenyl)-1,3-thiazole-4-carboxylic acid

Cat. No. B180841
CAS RN: 115299-10-0
M. Wt: 235.26 g/mol
InChI Key: CUVKRPUNVDDPKG-UHFFFAOYSA-N
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Description

2-(2-Methoxyphenyl)-1,3-thiazole-4-carboxylic acid, also known as MTCA, is a heterocyclic organic compound with a molecular formula C11H9NO3S. It is a yellow solid that is soluble in organic solvents and has a melting point of 177-179°C. MTCA is a versatile compound that has been widely used in scientific research due to its unique chemical properties.

Scientific Research Applications

Antimicrobial Applications

A series of 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid were synthesized, showing significant antimicrobial activities against several strains of microbes. This research highlights the potential of compounds related to 2-(2-methoxyphenyl)-1,3-thiazole-4-carboxylic acid in developing new antimicrobial agents (Noolvi et al., 2016).

Corrosion Inhibition

Thiazole-based pyridine derivatives, including those structurally related to 2-(2-methoxyphenyl)-1,3-thiazole-4-carboxylic acid, have been synthesized and found effective as corrosion inhibitors for mild steel in acidic environments. These findings suggest the utility of such compounds in protecting industrial metals from corrosion (Chaitra et al., 2016).

Electrochemical Applications

The electrochemical oxidative polymerization of 2-amino-4-(4-methoxyphenyl)thiazole, a compound closely related to the subject chemical, has been explored for the creation of polymer films. This research contributes to the understanding of polymerization processes and the development of new materials with potential applications in various industries, including electronics and protective coatings (Sayyah et al., 2006).

Aggregation Behavior in Biocompatible Assemblies

Investigations into the supramolecular aggregation behavior of thiazolidine-4-carboxylic acid derivatives, which share a core structure with 2-(2-methoxyphenyl)-1,3-thiazole-4-carboxylic acid, reveal insights into the formation of molecular assemblies. This research opens pathways for the use of such compounds in biosensing, gas storage, and catalysis, highlighting their biocompatibility and potential for creating supramolecular assemblies (Jagtap et al., 2018).

properties

IUPAC Name

2-(2-methoxyphenyl)-1,3-thiazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3S/c1-15-9-5-3-2-4-7(9)10-12-8(6-16-10)11(13)14/h2-6H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUVKRPUNVDDPKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NC(=CS2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Methoxyphenyl)-1,3-thiazole-4-carboxylic acid

CAS RN

115299-10-0
Record name 2-(2-methoxyphenyl)-1,3-thiazole-4-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

To a stirred solution of ethyl 2-(2-methoxy-phenyl)thiazole-4-carboxylate (0.27 g, 1.03 mmol) in EtOH (10 mL) was added 1N NaOH (aq) (5 mL). The resulting mixture was heated to reflux for 2 h. The mixture was cooled to RT, acidified with 1N HCl (aq) and concentrated by rotary evaporation. The residue was extracted with CH2Cl2 (3×15 mL). The extracts were combined, dried over MgSO4, filtered and concentrated by rotary evaporation to afford the title compound as an off-white solid. EI-MS m/z 236 (M+H).
Quantity
0.27 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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